molecular formula C18H15Cl2N3O B6347559 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine CAS No. 1354922-45-4

4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347559
CAS RN: 1354922-45-4
M. Wt: 360.2 g/mol
InChI Key: CYPXNQFNPAXSHK-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine, also known as 4DCEPP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic amine with two nitrogen atoms and one oxygen atom in its structure. Its unique chemical structure has enabled it to be used in various areas of research, such as drug design, materials science, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4DCEPP.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in drug design as a potential inhibitor of the enzyme cytochrome P450 2C9. It has also been used in materials science as an organic semiconductor. In biochemistry, 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been used as a fluorescent probe to detect the presence of certain proteins and other molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is thought to involve the binding of the compound to the enzyme cytochrome P450 2C9. This binding inhibits the enzyme's ability to metabolize certain drugs, which can lead to an increase in drug levels in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine are not yet fully understood. However, it is thought to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine in lab experiments is its low cost and easy availability. It is also relatively stable, which makes it a good choice for long-term experiments. However, it is important to note that 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is a potent inhibitor of cytochrome P450 2C9, and care should be taken to avoid any potential interactions with drugs that are metabolized by this enzyme.

Future Directions

The potential future directions for 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and materials science. Additionally, further research into the structural and conformational properties of 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine could lead to the development of new and improved synthetic methods. Finally, further studies into the pharmacological effects of 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine could lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine involves the reaction of 3,4-dichlorophenol and 4-ethoxyphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a white solid. The synthesis can be further optimized by varying the reaction conditions, such as temperature, reaction time, and solvent.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c1-2-24-13-6-3-11(4-7-13)16-10-17(23-18(21)22-16)12-5-8-14(19)15(20)9-12/h3-10H,2H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPXNQFNPAXSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine

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